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Compound of Interest

Compound Name:
(S)-Methyl 2-N-Cbz-3-N-Boc-

propanoate

Cat. No.: B015928 Get Quote

Technical Guide: (S)-Methyl 2-N-Cbz-3-N-Boc-
propanoate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a

proposed synthetic route, and relevant experimental protocols for (S)-Methyl 2-N-Cbz-3-N-
Boc-propanoate. This orthogonally protected amino acid derivative is a valuable building block

in peptide synthesis and drug discovery, allowing for the selective deprotection and

modification of its amino functionalities.

Core Chemical Properties
While specific experimental data for (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate is limited in

publicly available literature, its fundamental properties can be defined. The following table

summarizes its known and estimated physicochemical characteristics.
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Property Value Source

CAS Number 58457-98-0 Supplier Catalogs

Molecular Formula C₁₇H₂₄N₂O₆ Supplier Catalogs

Molecular Weight 352.39 g/mol Calculated

IUPAC Name

(S)-Methyl 2-

(benzyloxycarbonylamino)-3-

(tert-

butoxycarbonylamino)propano

ate

Nomenclature

Appearance
Estimated: White to off-white

solid

Based on similar protected

amino acids

Melting Point Not available -

Boiling Point Not available -

Solubility

Estimated: Soluble in

methanol, ethanol, ethyl

acetate, dichloromethane;

Insoluble in water

Based on similar protected

amino acids

Proposed Synthetic Pathway
The synthesis of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate can be envisioned through a multi-

step process starting from a commercially available protected aspartic acid derivative. The

following workflow illustrates a plausible synthetic route.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b015928?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015928?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate

N-α-Boc-L-aspartic acid β-benzyl ester

Protection of α-amino group (e.g., with an additional Boc group)

Curtius Rearrangement (e.g., using DPPA, TEA)

Trapping of isocyanate with benzyl alcohol

Esterification of the carboxylic acid (e.g., with diazomethane or TMS-diazomethane)

Selective deprotection of the α-N-Boc₂ to N-Boc (if necessary)

(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate

Click to download full resolution via product page

Caption: Proposed multi-step synthesis of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate.

Experimental Protocols
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The following are detailed methodologies for the key experimental steps in the synthesis and

characterization of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate, based on established

procedures for similar compounds.

Synthesis of Orthogonally Protected Diaminopropionic
Acid
This protocol is adapted from the synthesis of N(α)-Boc-N(β)-Cbz-2,3-diaminopropionic acid

and would require final esterification.[1][2][3]

Starting Material: N-α-Boc-L-aspartic acid β-benzyl ester.

Protection of the α-amino group: The α-amino group is further protected, for instance with a

second Boc group, to prevent side reactions during the subsequent Curtius rearrangement.

This can be achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like

triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in a suitable solvent such as

dichloromethane (DCM).

Curtius Rearrangement: The protected aspartic acid derivative is subjected to a Curtius

rearrangement. This is typically carried out using diphenylphosphoryl azide (DPPA) and a

base (e.g., TEA) in an inert solvent like toluene or dioxane. The reaction mixture is heated to

induce the rearrangement of the acyl azide intermediate to an isocyanate.

Trapping of the Isocyanate: The resulting isocyanate is then trapped in situ with benzyl

alcohol to form the Cbz-protected amine at the β-position.

Esterification: The carboxylic acid functionality is then esterified to the methyl ester. A

common method is the use of diazomethane or (trimethylsilyl)diazomethane in a solvent

mixture like methanol/diethyl ether. This reaction should be performed with caution due to the

hazardous nature of diazomethane.

Purification: The final product is purified using column chromatography on silica gel, typically

with a gradient of ethyl acetate in hexanes as the eluent.
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A general workflow for the characterization of the synthesized (S)-Methyl 2-N-Cbz-3-N-Boc-
propanoate is outlined below.

Characterization Workflow

Crude Product

Purification (Column Chromatography)

Purity Assessment (TLC, HPLC)

Structural Elucidation

¹H and ¹³C NMR Spectroscopy Mass Spectrometry (e.g., ESI-MS) Infrared Spectroscopy

Characterized Product

Click to download full resolution via product page

Caption: General workflow for the purification and characterization of the target compound.

Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL

of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

¹H NMR: Acquire the proton NMR spectrum. Expected signals would include those for the

aromatic protons of the Cbz group, the methine and methylene protons of the propanoate

backbone, the methyl protons of the ester, and the t-butyl protons of the Boc group.

¹³C NMR: Acquire the carbon-13 NMR spectrum. This will show signals for all unique

carbon atoms in the molecule, including the carbonyl carbons of the ester and

carbamates.

Mass Spectrometry (MS):

Technique: Electrospray ionization (ESI) is a suitable method.

Sample Preparation: Prepare a dilute solution of the sample in a solvent such as methanol

or acetonitrile.

Analysis: Infuse the sample into the mass spectrometer. The expected mass peak would

correspond to the molecular weight of the compound plus a proton ([M+H]⁺) or another

adduct (e.g., [M+Na]⁺).

Infrared (IR) Spectroscopy:

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl

or KBr) after dissolving in a volatile solvent, or as a KBr pellet.

Analysis: Acquire the IR spectrum. Key characteristic peaks would include N-H stretching

vibrations, C=O stretching vibrations for the ester and carbamate groups, and aromatic C-

H and C=C stretching from the Cbz group.

Orthogonal Protection Strategy
The key utility of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate lies in the orthogonal nature of its

two amino-protecting groups, Cbz and Boc. This allows for the selective removal of one group

while the other remains intact, enabling stepwise chemical modifications.
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Orthogonal Deprotection

(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate

Acidic Conditions (e.g., TFA in DCM)

Selective Removal of Boc

Hydrogenolysis (e.g., H₂, Pd/C)Selective Removal of Cbz

(S)-Methyl 2-N-Cbz-3-aminopropanoate

(S)-Methyl 2-amino-3-N-Boc-propanoate

Click to download full resolution via product page

Caption: Orthogonal deprotection strategy for Cbz and Boc groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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